molecular formula C10H20O3 B1585022 2,2-dimethylpropaneperoxoic acid 2-methylbutan-2-yl ester CAS No. 29240-17-3

2,2-dimethylpropaneperoxoic acid 2-methylbutan-2-yl ester

Cat. No.: B1585022
CAS No.: 29240-17-3
M. Wt: 188.26 g/mol
InChI Key: AQKYLAIZOGOPAW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethylpropaneperoxoic acid 2-methylbutan-2-yl ester involves the reaction of tert-amyl alcohol with pivaloyl chloride in the presence of a base, followed by the addition of hydrogen peroxide . The reaction conditions typically include a temperature range of 0-5°C to prevent decomposition of the peroxide .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous monitoring of temperature and pressure to ensure the stability of the peroxide. The final product is usually purified through distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethylpropaneperoxoic acid 2-methylbutan-2-yl ester primarily undergoes decomposition reactions due to its peroxide nature. It can also participate in radical polymerization reactions as an initiator .

Common Reagents and Conditions

    Decomposition: This reaction can be induced by heat or light, leading to the formation of radicals.

    Radical Polymerization: Commonly used monomers include ethylene, vinyl chloride, and styrene.

Major Products

The major products formed from the decomposition of this compound are radicals, which then initiate the polymerization of monomers to form polymers such as polyethylene, polyvinyl chloride, and polystyrene .

Mechanism of Action

The mechanism of action of 2,2-dimethylpropaneperoxoic acid 2-methylbutan-2-yl ester involves the homolytic cleavage of the peroxide bond upon heating or exposure to light. This cleavage generates free radicals, which then initiate the polymerization of monomers . The molecular targets are the double bonds of the monomers, leading to the formation of polymer chains .

Properties

IUPAC Name

2-methylbutan-2-yl 2,2-dimethylpropaneperoxoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-7-10(5,6)13-12-8(11)9(2,3)4/h7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKYLAIZOGOPAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)OOC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7067451
Record name Propaneperoxoic acid, 2,2-dimethyl-, 1,1-dimethylpropyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propaneperoxoic acid, 2,2-dimethyl-, 1,1-dimethylpropyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

29240-17-3
Record name tert-Amyl peroxypivalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29240-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name tert-Pentyl peroxypivalate
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Record name Propaneperoxoic acid, 2,2-dimethyl-, 1,1-dimethylpropyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propaneperoxoic acid, 2,2-dimethyl-, 1,1-dimethylpropyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-pentyl peroxypivalate
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Record name TERT-PENTYL PEROXYPIVALATE
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Synthesis routes and methods I

Procedure details

Before the start of the reaction, the loop reactor is filled with a solution of 23.1% by weight of tert-amyl hydroperoxide, 9.9% by weight of potassium hydroxide and 8.3% by weight of sodium hydroxide in water. Initially 20.0 kg/h of a solution of 88% by weight of tert-amyl hydroperoxide in water, 15.8 kg/h of a solution of 45% by weight of potassium hydroxide in water, 11.8 kg/h of a solution of 50% by weight of sodium hydroxide in water, 24.2 kg/h of water and 18.0 kg/h of pivaloyl chloride are then fed to the loop reactor. Cooling with cooling water keeps the internal temperature at 18° C. in the loop reactor and at 10° C. in the stirred cell reactor. The partial neutralization is effected with 11.4 kg/h of 31% by weight hydrochloric acid with addition of 7.4 kg/h of isododecane at a temperature of 10° C. The organic phase is extracted with 27.8 kg/h of a 16% by weight aqueous solution of potassium hydroxide. This affords 29.4 kg/h of aqueous extract comprising 5.8% by weight of tert-amyl hydroperoxide and 15.1% by weight of potassium hydroxide, which are feeded into the loop reactor. From the time at which aqueous extract is recycled into the loop reactor, the metered addition of the feedstocks is changed to 18.2 kg/h of a solution of 88% by weight of tert-amyl hydroperoxide in water, 5.8 kg/h of a solution of 45% by weight of potassium hydroxide in water and 6.6 kg/h of water. After the extraction, the organic phase is washed with 36 kg/h of a solution of 5% by weight of sodium sulphite and 0.2% by weight of sulphuric acid, and dried by stripping at 20° C. and 45 mbar. 34.4 kg/h of a 76.6% by weight solution of tert-amyl peroxypivalate in isododecane are obtained (93.9% yield based on pivaloyl chloride).
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Synthesis routes and methods II

Procedure details

The reaction is effected in a reactor arrangement of a first reactor of type E with a downstream reactor of type C. Before the start of the reaction, the first reactor is filled with a solution of 23.1% by weight of tert-amyl hydroperoxide, 9.9% by weight of potassium hydroxide and 8.3% by weight of sodium hydroxide in water. 20.2 kg/h of a solution of 88% by weight of tert-amyl hydroperoxide in water, 15.8 kg/h of a solution of 45% by weight of potassium hydroxide in water, 12.2 kg/h of a solution of 50% by weight of sodium hydroxide in water, 24.4 kg/h of water and 18.0 kg/h of pivaloyl chloride are then fed to the first reactor. Cooling with cooling water keeps the internal temperature in the first reactor at 18° C. and in the second reactor at 10° C. The reaction mixture withdrawn from the second reactor is mixed with 8.8 kg/h of isododecane and the organic phase is removed. The organic phase is washed successively with an 8% by weight solution of sodium hydroxide in water, with a solution of 10% by weight of sodium sulphite in water comprising acetic acid and with a 1% by weight solution of sodium hydrogencarbonate in water, and then dried by stripping in a packed column at 20° C. and 45 mbar. 35.0 kg/h of a 75% by weight solution of tert-amyl peroxypivalate in isododecane are obtained (93.5% based on pivaloyl chloride). The space-time yield is 2.82 kg/l·h.
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Synthesis routes and methods III

Procedure details

The reaction is effected in a reactor arrangement of a first reactor of type D with two reactors of type B connected downstream in series. 0.26 kg/l·h of an 88% by weight solution of tert-amyl hydroperoxide in water, 0.47 kg/l·h of a 25% by weight solution of potassium hydroxide in water, 0.50 kg/l·h of a 25% by weight solution of sodium hydroxide in water and 0.26 kg/l·h of pivaloyl chloride are fed to the first reactor. The metering rates are based on the total volume of the reactor arrangement in litres. Cooling with cooling water keeps the internal temperature in the first reactor at 25° C. and in the two downstream reactors at 15° C. The reaction mixture withdrawn from the third reactor is mixed with 0.79 kg/l·h of demineralized water and 0.08 kg/l·h of isododecane, and the organic phase is removed. The organic phase is washed successively with an 8% by weight solution of sodium hydroxide in water, with a solution of 10% by weight of sodium sulphite in water comprising acetic acid and with demineralized, water, and then dried with calcium chloride. 0.42 kg/l·h of a 75% by weight solution of tert-amyl peroxypivalate in isododecane is obtained (80.6% based on pivaloyl chloride).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-dimethylpropaneperoxoic acid 2-methylbutan-2-yl ester
Reactant of Route 2
2,2-dimethylpropaneperoxoic acid 2-methylbutan-2-yl ester
Reactant of Route 3
2,2-dimethylpropaneperoxoic acid 2-methylbutan-2-yl ester
Reactant of Route 4
2,2-dimethylpropaneperoxoic acid 2-methylbutan-2-yl ester
Reactant of Route 5
2,2-dimethylpropaneperoxoic acid 2-methylbutan-2-yl ester
Reactant of Route 6
2,2-dimethylpropaneperoxoic acid 2-methylbutan-2-yl ester

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